molecular formula C13H9FN4O B12730596 1,3-Dihydro-6'-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3'-(3H)indol)-2'(1'H)-one CAS No. 93500-51-7

1,3-Dihydro-6'-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3'-(3H)indol)-2'(1'H)-one

Cat. No.: B12730596
CAS No.: 93500-51-7
M. Wt: 256.23 g/mol
InChI Key: KCGNTCWMWZJFPM-UHFFFAOYSA-N
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Description

1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the spiro linkage: This step involves the formation of the spiro center, often through a nucleophilic substitution or cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving spiro compounds.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.

    Spiroimidazoles: Compounds with a spiro linkage involving an imidazole moiety.

    Fluorinated Spiro Compounds: Compounds with a spiro linkage and fluorine atom.

Uniqueness

1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of a spiro linkage, imidazo[4,5-b]pyridine core, and fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

93500-51-7

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

IUPAC Name

6'-fluorospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C13H9FN4O/c14-7-3-4-8-10(6-7)16-12(19)13(8)17-9-2-1-5-15-11(9)18-13/h1-6,17H,(H,15,18)(H,16,19)

InChI Key

KCGNTCWMWZJFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3(N2)C4=C(C=C(C=C4)F)NC3=O)N=C1

Origin of Product

United States

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